molecular formula C18H15Cl2N3O5S B2924151 2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid CAS No. 380347-78-4

2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid

Cat. No.: B2924151
CAS No.: 380347-78-4
M. Wt: 456.29
InChI Key: YRDMIAZUKWPKIR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with dichloro groups and a sulfamoyl-linked pyrazole moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.

    Sulfamoylation: The pyrazole derivative is then reacted with chlorosulfonic acid to introduce the sulfamoyl group.

    Benzoic Acid Derivative Formation: The final step involves the coupling of the sulfamoyl-pyrazole intermediate with a dichlorobenzoic acid derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce hydroxylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive sites allow for further functionalization, making it valuable in organic synthesis.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes. This makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The sulfamoyl group is particularly important for its biological activity.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions disrupt normal enzyme function or receptor signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-sulfamoylbenzoic acid: Lacks the pyrazole moiety, making it less versatile in terms of chemical reactivity.

    1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-sulfonamide: Similar structure but without the benzoic acid core, affecting its biological activity.

Uniqueness

The uniqueness of 2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of both the sulfamoyl and pyrazole groups enhances its potential as a multifunctional compound in scientific research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5S/c1-10-16(17(24)23(22(10)2)11-6-4-3-5-7-11)21-29(27,28)15-8-12(18(25)26)13(19)9-14(15)20/h3-9,21H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDMIAZUKWPKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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